6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a methyl group at the 6-position and a pyridin-3-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution at the 6-Position:
N-Alkylation: The final step involves the N-alkylation of the benzothiazole core with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in modulating biological pathways and its potential as a probe in biochemical assays.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
- 6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
- 6-methyl-N-(quinolin-3-ylmethyl)-1,3-benzothiazol-2-amine
Uniqueness
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-4-5-12-13(7-10)18-14(17-12)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUXSXBMMYQCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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